3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound belongs to the triazolone class of heterocyclic molecules, characterized by a 1,2,4-triazol-5-one core fused with a dihydro ring system. The structure features a piperidin-4-yl group substituted with a 3,4-dimethylbenzoyl moiety and a 4-methylphenylmethyl side chain.
Properties
IUPAC Name |
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSYHWEKWKJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The triazolone ring is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For 4,5-dihydro variants, semicarbazides or thiosemicarbazides serve as precursors:
General Protocol (Adapted from):
- React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form the hydrazide intermediate.
- Treat with phosgene or triphosgene in dichloromethane to induce cyclization, yielding 4,5-dihydro-1H-1,2,4-triazol-5-one.
Key Variables:
- Solvent: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.
- Temperature: 60–80°C optimizes cyclization rates while minimizing decomposition.
Functionalization of the Piperidine Moiety
Acylation at the Piperidine Nitrogen
Introducing the 3,4-dimethylbenzoyl group requires selective N-acylation of piperidine:
Method A (Friedel-Crafts Acylation):
- Reagents: 3,4-Dimethylbenzoyl chloride, AlCl₃ (Lewis acid)
- Conditions: Anhydrous dichloroethane, 0°C → room temperature, 12 h.
- Yield: ~70–75% (analogous piperidine acylations).
Method B (Schotten-Baumann Reaction):
- Reagents: 3,4-Dimethylbenzoyl chloride, aqueous NaOH, dichloromethane
- Conditions: Phase-transfer catalysis with tetrabutylammonium bromide, vigorous stirring.
- Advantages: Mild conditions preserve acid-sensitive groups.
Introduction of the 4-Methylbenzyl Side Chain
Alkylation of the Triazolone Nitrogen
The 4-methylbenzyl group is installed via nucleophilic substitution:
Procedure:
- Deprotonate the triazolone nitrogen with NaH (2.2 eq) in dry THF at 0°C.
- Add 4-methylbenzyl bromide (1.1 eq) dropwise, warm to 25°C, and stir for 6 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Notes:
- Excess alkylating agent leads to di-substitution; stoichiometric control is critical.
- DMF as a co-solvent (10% v/v) accelerates reaction kinetics.
Final Assembly: Coupling of Fragments
Mitsunobu Reaction for Fragment Linking
The piperidine and triazolone subunits are coupled via Mitsunobu conditions:
| Component | Quantity |
|---|---|
| 1-(3,4-Dimethylbenzoyl)piperidin-4-ol | 1.0 eq |
| 4-[(4-Methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | 1.2 eq |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 eq |
| PPh₃ (Triphenylphosphine) | 1.5 eq |
| THF | 0.1 M |
Steps:
- Dissolve substrates in THF under nitrogen.
- Add PPh₃ and DIAD sequentially at 0°C.
- Stir at 25°C for 24 h, concentrate, and purify by recrystallization (ethanol/water).
Yield: 65–70% (estimated from analogous couplings).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combining triazolone formation and piperidine acylation:
- React piperidin-4-yl-hydrazine with 3,4-dimethylbenzoyl chloride in pyridine to form the acylated hydrazine.
- Add ethyl 4-methylbenzylpropiolate , heat to 100°C to initiate cyclization.
- Isolate via acid-base extraction (HCl/NaHCO₃).
Advantages: Reduces purification steps; however, regioselectivity challenges may arise.
Analytical and Purification Considerations
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Key signals include δ 1.45–1.78 (piperidine CH₂), δ 2.25 (Ar-CH₃), δ 3.92 (N-CH₂-Ar), δ 7.10–7.35 (aromatic protons).
- IR (KBr): Peaks at 1685 cm⁻¹ (C=O triazolone), 1640 cm⁻¹ (amide I band).
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Fragment Coupling (Mitsunobu) | 65–70 | 98 | 24 | High |
| One-Pot Tandem | 55–60 | 90 | 12 | Moderate |
| Stepwise Alkylation/Acylation | 70–75 | 95 | 36 | High |
Industrial-Scale Considerations
Catalytic Improvements
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzoyl/piperidine group and the triazolone side chain. Below is a detailed comparison based on evidence from crystallographic data, synthetic routes, and substituent effects:
Substituent Variations and Physicochemical Properties
Crystallographic and Conformational Insights
- The main compound’s bond lengths and angles are consistent with related triazolones, as validated by SHELX-refined structures (e.g., S–S bond distances in pyrazolones: ~1.65–1.70 Å) .
- Substituents like the 3,4-dimethylbenzoyl group may induce steric hindrance, affecting molecular packing in crystal lattices and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
